N-2-Butyl-N'-2,2,2-trifluoroethyl ethylenediamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Butyl-N’-2,2,2-trifluoroethyl ethylenediamine typically involves the reaction of 2-butylamine with 2,2,2-trifluoroethylamine in the presence of ethylenediamine. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the process. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for N-2-Butyl-N’-2,2,2-trifluoroethyl ethylenediamine are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-2-Butyl-N’-2,2,2-trifluoroethyl ethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include amine oxides, secondary amines, and substituted ethylenediamine derivatives .
Scientific Research Applications
N-2-Butyl-N’-2,2,2-trifluoroethyl ethylenediamine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It is investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-2-Butyl-N’-2,2,2-trifluoroethyl ethylenediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N’-2,2,2-trifluoroethyl ethylenediamine
- N-sec-Butyl-N’-2,2,2-trifluoroethyl-1,2-ethanediamine
- N-(2,2,2-Trifluoroethyl)-2-butanamine
Uniqueness
N-2-Butyl-N’-2,2,2-trifluoroethyl ethylenediamine is unique due to its specific trifluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds. This makes it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
N'-butan-2-yl-N-(2,2,2-trifluoroethyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F3N2/c1-3-7(2)13-5-4-12-6-8(9,10)11/h7,12-13H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCSSJBDQKCHPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCNCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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